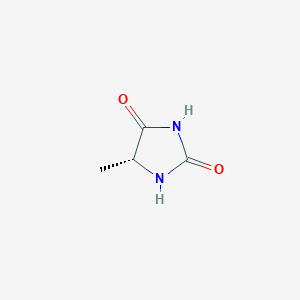
4-NITROFENIL-N-ACETIL-BETA-D-GLUCOSAMINIDA
Descripción general
Descripción
AVR-48 es un derivado estructural de la quitina, un polímero de cadena larga de N-acetilglucosamina. Este compuesto ha demostrado un potencial significativo en la reducción de los parámetros de lesión pulmonar en varios modelos de roedores, incluidos los inducidos por lipopolisacárido, hiperoxia y sepsis . AVR-48 es conocido por sus propiedades inmunomoduladoras, lo que lo convierte en un candidato prometedor para el tratamiento de infecciones y lesiones pulmonares .
Aplicaciones Científicas De Investigación
AVR-48 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar la reactividad de los derivados de la quitina . En biología, AVR-48 se utiliza para investigar los efectos inmunomoduladores de los derivados de la quitina sobre los macrófagos y otras células inmunitarias . En medicina, AVR-48 ha demostrado potencial en el tratamiento de infecciones y lesiones pulmonares modulando la respuesta inmunitaria y reduciendo la inflamación . En la industria, AVR-48 se utiliza en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos .
Mecanismo De Acción
El mecanismo de acción de AVR-48 implica su unión al receptor tipo Toll 4 (TLR4) y los receptores CD163 en monocitos y macrófagos . Esta unión lleva a los macrófagos a una etapa intermedia, lo que resulta en un aumento de la fagocitosis y una disminución de la inflamación . La modulación de estos receptores conduce a un equilibrio inmunitario óptimo, que es crucial para el tratamiento de lesiones e infecciones pulmonares .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl N-acetyl-beta-D-glucosaminide interacts with the enzyme N-acetyl-beta-glucosaminidase . The enzymatic action cleaves the glycosidic bond of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide, forming 4-nitrophenolate (pNP), which can be measured at 405 nm .
Cellular Effects
The effects of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide on cells are primarily observed through its interaction with N-acetyl-beta-glucosaminidase. This interaction influences cellular function by affecting the activity of this enzyme .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide involves its interaction with N-acetyl-beta-glucosaminidase. This enzyme cleaves the glycosidic bond of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide, leading to the formation of 4-nitrophenolate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide can be observed over time through changes in the colorimetric detection at 405 nm .
Metabolic Pathways
4-Nitrophenyl N-acetyl-beta-D-glucosaminide is involved in the metabolic pathway of N-acetyl-beta-glucosaminidase, where it serves as a substrate for this enzyme .
Transport and Distribution
The transport and distribution of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide within cells and tissues are largely dependent on the activity of N-acetyl-beta-glucosaminidase .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide is influenced by its interaction with N-acetyl-beta-glucosaminidase .
Métodos De Preparación
AVR-48 se sintetiza a partir de quitina, un polímero natural que se encuentra en los exoesqueletos de crustáceos e insectos. La ruta sintética implica la hidrólisis de la quitina para producir N-acetilglucosamina, seguida de modificaciones químicas adicionales para introducir grupos funcionales específicos . La producción industrial de AVR-48 implica el uso de reactores de alta presión y catalizadores especializados para garantizar un alto rendimiento y pureza . El compuesto se purifica luego mediante técnicas de cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
AVR-48 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y agentes halogenantes para la sustitución . Los principales productos formados a partir de estas reacciones incluyen derivados con grupos funcionales alterados, que pueden mejorar o modificar la actividad biológica de AVR-48 .
Comparación Con Compuestos Similares
AVR-48 es similar a otros derivados de la quitina, como AVR-25, que también exhiben propiedades inmunomoduladoras . AVR-48 es único en su capacidad para unirse a los receptores TLR4 y CD163, lo que mejora sus efectos inmunomoduladores . Otros compuestos similares incluyen la quitina y sus derivados, que se han estudiado por sus propiedades antimicrobianas y antiinflamatorias . AVR-48 se destaca por su unión específica al receptor y su potencial para el tratamiento de lesiones e infecciones pulmonares .
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLTNCLYHKQCK-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275049 | |
| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-18-5 | |
| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl-N-acetyl-2-deoxyglucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-nitrophenyl-2-acetamido-2-deoxy-β-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVR-48 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVY9AA7Y5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-Nitrophenyl N-acetyl-β-D-glucosaminide and what is it used for in research?
A1: 4-Nitrophenyl N-acetyl-β-D-glucosaminide (also called 4-NP-GlcNAc) is a synthetic compound used as an artificial substrate to measure the activity of the enzyme N-acetyl-β-D-hexosaminidase (also known as N-acetyl-β-D-glucosaminidase or NAGase) [, ]. This enzyme plays a crucial role in the breakdown of certain carbohydrates in the body.
Q2: How does 4-Nitrophenyl N-acetyl-β-D-glucosaminide help in measuring NAGase activity?
A2: NAGase acts upon 4-NP-GlcNAc, cleaving the bond and releasing 4-nitrophenol [, ]. This released 4-nitrophenol can be measured spectrophotometrically due to its distinct absorbance properties. The rate of 4-nitrophenol formation directly correlates with the enzyme's activity.
Q3: Are there any challenges in using 4-nitrophenol for spectrophotometric measurements in this context?
A3: Yes, 4-nitrophenol doesn't ionize efficiently at the pH optimum for NAGase activity (around pH 5) []. This low ionization results in weaker absorbance, making accurate measurements difficult.
Q4: How can the challenge of low 4-nitrophenol ionization be addressed in NAGase assays?
A4: Researchers have found that adding diethylaminoethyl-α-cyclodextrin (DEn-CD) to the reaction mixture significantly improves 4-nitrophenol ionization at pH 5 []. This additive allows for a more sensitive and convenient spectrophotometric assay for NAGase activity.
Q5: Have alternative substrates to 4-Nitrophenyl N-acetyl-β-D-glucosaminide been explored for NAGase activity assays?
A5: Yes, researchers have also explored 2-chloro-4-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate for kinetic rate assays of NAGase, particularly in urine samples []. This substrate offers advantages like high precision and a wide measurement range, making it suitable for clinical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13697.png)




![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)




